(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone
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Description
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N4OS and its molecular weight is 378.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optical Properties A study by Volpi et al. (2017) explored the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing the potential of similar compounds in the development of luminescent materials. These compounds exhibit large Stokes' shifts and tunable quantum yields, indicating their applicability in creating low-cost luminescent materials for various technological applications (Volpi et al., 2017).
Molecular Docking and Antimicrobial Agents Katariya et al. (2021) synthesized heterocyclic compounds with structures incorporating elements similar to the compound , evaluating their potential as anticancer and antimicrobial agents. This research highlights the compound's relevance in the development of novel pharmaceuticals with antimicrobial properties (Katariya et al., 2021).
Chemical Synthesis and Characterization Mabkhot et al. (2015) focused on synthesizing new substituted thieno-fused bicyclic compounds, demonstrating the versatility of similar scaffolds in chemical synthesis for potential pharmaceutical applications. This work underlines the compound's utility in exploring new chemical entities (Mabkhot et al., 2015).
Corrosion Inhibition Costa et al. (2021) investigated imidazole derivatives for corrosion inhibition of carbon steel in acidic media, suggesting that compounds with similar functional groups could have applications in industrial processes and materials science to protect metals against corrosion (Costa et al., 2021).
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(17-3-1-16(2-4-17)11-23-9-7-22-15-23)25-13-19(14-25)24-8-5-20-18(12-24)6-10-27-20/h1-4,6-7,9-10,15,19H,5,8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWDHBJWUJDIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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